molecular formula C24H24N2O2 B11709485 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline

Cat. No.: B11709485
M. Wt: 372.5 g/mol
InChI Key: BLUDIFJLNHCQII-UHFFFAOYSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine-substituted phenyl ring through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process:

    Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Synthesis of the Morpholine-Substituted Phenyl Intermediate: 4-nitrobenzaldehyde is reacted with morpholine in the presence of a reducing agent like sodium borohydride to yield 4-(morpholin-4-yl)benzaldehyde.

    Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with 4-(morpholin-4-yl)benzaldehyde in the presence of an acid catalyst to form (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to a conformational change that modulates the target’s activity. This interaction can result in the inhibition or activation of the target, depending on the nature of the binding and the target’s role in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(METHOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE
  • (E)-1-[4-(ETHOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE
  • (E)-1-[4-(PROPYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propyloxy analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C24H24N2O2/c1-2-4-21(5-3-1)19-28-24-12-6-20(7-13-24)18-25-22-8-10-23(11-9-22)26-14-16-27-17-15-26/h1-13,18H,14-17,19H2

InChI Key

BLUDIFJLNHCQII-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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